molecular formula C14H14Cl2N2O2 B12919166 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-04-6

4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one

Cat. No.: B12919166
CAS No.: 88094-04-6
M. Wt: 313.2 g/mol
InChI Key: JRYQKWNFJSKVPP-UHFFFAOYSA-N
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Description

4-Chloro-5-((3-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of chloro and propyl substituents on the pyridazinone ring, as well as a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

    Chlorination: The chloro substituents can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Ether Formation: The final step involves the formation of the chlorobenzyl ether moiety through nucleophilic substitution reactions between the chlorobenzyl alcohol and the pyridazinone intermediate in the presence of a suitable base.

Industrial Production Methods

Industrial production of 4-Chloro-5-((3-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((3-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((3-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-Chloro-5-((3-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can be compared with other similar compounds, such as:

    4-Chloro-5-((3-chlorobenzyl)oxy)-2-fluorophenyl)boronic acid: This compound shares a similar chlorobenzyl ether moiety but differs in the presence of a boronic acid group and a fluorophenyl ring.

    4-Chloro-5-((3-chlorobenzyl)oxy)-2-fluorophenol: Similar in structure but contains a fluorophenol group instead of a pyridazinone ring.

Properties

CAS No.

88094-04-6

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

4-chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3-one

InChI

InChI=1S/C14H14Cl2N2O2/c1-2-6-18-14(19)13(16)12(8-17-18)20-9-10-4-3-5-11(15)7-10/h3-5,7-8H,2,6,9H2,1H3

InChI Key

JRYQKWNFJSKVPP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)OCC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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